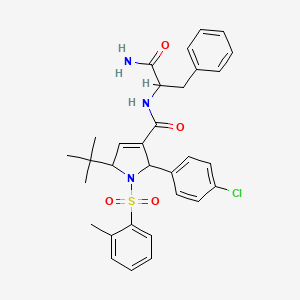

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide

Description

This compound is a structurally complex molecule featuring a 2,5-dihydropyrrole core substituted with a 5-tert-butyl group, a 2-(4-chlorophenyl) moiety, and a 1-(2-methylphenyl)sulfonyl group. Its design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where sulfonamide and chlorophenyl groups are pharmacophoric elements. The tert-butyl group enhances lipophilicity, while the sulfonyl group may influence solubility and metabolic stability.

Properties

Molecular Formula |

C31H34ClN3O4S |

|---|---|

Molecular Weight |

580.1 g/mol |

IUPAC Name |

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide |

InChI |

InChI=1S/C31H34ClN3O4S/c1-20-10-8-9-13-26(20)40(38,39)35-27(31(2,3)4)19-24(28(35)22-14-16-23(32)17-15-22)30(37)34-25(29(33)36)18-21-11-6-5-7-12-21/h5-17,19,25,27-28H,18H2,1-4H3,(H2,33,36)(H,34,37) |

InChI Key |

CUNKAJLTIPWYJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N2C(C=C(C2C3=CC=C(C=C3)Cl)C(=O)NC(CC4=CC=CC=C4)C(=O)N)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

The compound N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide is a complex small molecule with potential therapeutic applications. Understanding its biological activity involves exploring its pharmacodynamics, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes a dihydropyrrole core, which is known to influence its biological activity. The molecular formula is with an average molecular weight of approximately 685.822 g/mol. The structural complexity contributes to its interaction with biological targets.

Research indicates that compounds similar to this one may exhibit activity through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is linked to drug-induced phospholipidosis. This inhibition can lead to the accumulation of phospholipids in lysosomes, affecting cellular homeostasis and potentially leading to cytotoxicity .

- Antiproliferative Effects : Studies on related compounds have demonstrated notable antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468). These effects are often assessed using MTT assays, which measure cell viability and proliferation in response to drug treatment .

- Targeting Specific Pathways : The compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For instance, molecular docking studies have suggested that compounds related to this structure can bind effectively to topoisomerase I, an enzyme critical for DNA replication and repair .

Biological Activity Data

Case Studies

- Inhibition of LPLA2 : A study investigated the inhibitory effects of various compounds on LPLA2, identifying that several structurally similar compounds exhibited significant inhibition, predicting their potential for causing phospholipidosis in vivo. This suggests a need for careful evaluation during drug development .

- Anticancer Activity : In a comparative study of several derivatives, two specific compounds demonstrated high cytotoxicity against breast cancer cell lines, indicating the potential therapeutic application of related structures in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional motifs with several patented and synthesized molecules. For example:

Key Findings

Structural Flexibility vs. Rigidity :

- The target compound’s dihydropyrrole core offers conformational flexibility compared to the rigid pyridazine or pyrimidine cores in EP 4 374 877 A2 analogues. This flexibility may influence binding kinetics in biological targets.

- In NMR studies (), substituent positioning in regions A and B significantly alters chemical environments (e.g., δH shifts up to 0.5 ppm), suggesting that the target compound’s tert-butyl and sulfonyl groups could similarly modulate electronic properties.

Pharmacological Implications :

- The sulfonyl group in the target compound may enhance binding to cysteine proteases or kinases, unlike the morpholine-ether groups in EP 4 374 877 A2 analogues, which are optimized for solubility and blood-brain barrier penetration.

- The 4-chlorophenyl group provides steric bulk and electron-withdrawing effects, contrasting with trifluoromethyl groups in patent analogues, which improve metabolic stability and lipophilicity.

Synthetic Challenges: The α-amino acid side chain introduces stereochemical complexity absent in simpler carboxamide derivatives (e.g., Rapa-like compounds in ), requiring chiral resolution or asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how can reproducibility be ensured?

- Methodology : Controlled copolymerization techniques, as described in , emphasize stoichiometric ratios of monomers (e.g., CMDA and DMDAAC) and initiators like ammonium persulfate. Reaction temperature (60–80°C) and pH control (acidic conditions) are critical. Reproducibility requires strict monitoring of reaction kinetics via inline spectroscopy or sampling for HPLC analysis . Design of Experiments (DoE) principles () should be applied to optimize variables (e.g., solvent polarity, catalyst loading) and reduce batch-to-batch variability.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity post-synthesis?

- Methodology : High-resolution mass spectrometry (HRMS) and / NMR () are essential for confirming molecular weight and regiochemistry. Reverse-phase HPLC (RP-HPLC) with UV detection () ensures purity (>95%). For sulfonamide and carboxamide functional groups, IR spectroscopy can validate hydrogen-bonding patterns, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Methodology : Discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) or metabolic interference. highlights pyrazolopyrimidine derivatives' sensitivity to assay conditions. To address this:

- Conduct parallel assays in cell-free (e.g., enzyme inhibition) and cell-based systems.

- Use standardized solubility enhancers (e.g., β-cyclodextrin) to minimize solvent artifacts ( ).

- Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate solubility challenges in aqueous buffers for pharmacokinetic studies?

- Methodology : The compound’s sulfonamide and tert-butyl groups ( ) contribute to hydrophobicity. Approaches include:

- Co-solvent systems : Use PEG-400 or ethanol (<10% v/v) to enhance solubility without denaturing proteins.

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety for temporary hydrophilicity.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles ( references copolymer carriers) .

Q. How can researchers design experiments to probe structure-activity relationships (SAR) for the dihydropyrrole core?

- Methodology : Systematic SAR requires:

- Isosteric replacements : Substitute the 4-chlorophenyl group ( ) with fluorophenyl or heteroaromatic rings to assess electronic effects.

- Stereochemical control : Synthesize enantiomers via chiral auxiliaries (’s Singh Catalyst) and compare activity in kinase inhibition assays.

- Computational docking : Use molecular dynamics simulations to map interactions with target proteins (e.g., kinases), validated by mutagenesis studies .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be investigated?

- Methodology : Contradictions may stem from residual solvents or tautomerism. Steps include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm scalar couplings ().

- Elemental analysis : Verify stoichiometry discrepancies caused by incomplete sulfonylation.

- Thermogravimetric analysis (TGA) : Detect solvent residues or hydrate formation impacting spectral clarity .

Q. What experimental controls are critical when observing unexpected cytotoxicity in vitro?

- Methodology : Rule out assay artifacts via:

- Counter-screening : Test against non-target cell lines (e.g., HEK293) to exclude off-target effects.

- Proteomics profiling : Identify unintended protein targets using affinity pulldown assays.

- Metabolic stability tests : Use liver microsomes to assess if toxicity arises from reactive metabolites ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.